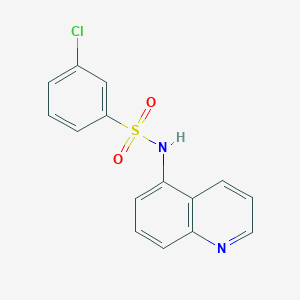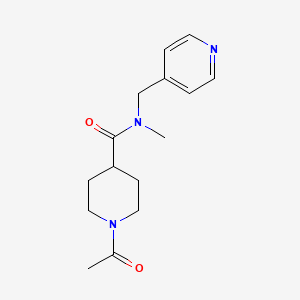
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide, also known as CPP or CPP-115, is a novel compound that has been extensively studied for its potential use in treating various neurological disorders. CPP-115 is a potent inhibitor of the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
Mechanism of Action
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA transaminase, N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. In addition, N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in lab experiments is its potent and selective inhibition of GABA transaminase. This allows for the specific modulation of GABAergic neurotransmission, which can be useful in studying the role of GABA in various neurological disorders. However, one limitation of using N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in lab experiments is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Future Directions
There are several future directions for the study of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115. One area of research is the potential use of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in combination with other drugs, such as anticonvulsants and antidepressants, to enhance their therapeutic effects. In addition, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115, as well as its potential side effects and toxicity.
Synthesis Methods
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 can be synthesized using a variety of methods, including the reaction of 4-cyclopropyl-1-piperidinecarboxylic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and catalysts, such as palladium on carbon and hydrogen gas.
Scientific Research Applications
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been studied extensively for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to be effective in reducing seizures in animal models of epilepsy, and has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been shown to have anxiolytic effects in animal models of anxiety.
properties
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(11-1-4-14-15(9-11)21-10-20-14)17-12-5-7-18(8-6-12)13-2-3-13/h1,4,9,12-13H,2-3,5-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUIYSKEEZMYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)
![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)


![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)


![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)

